![molecular formula C16H15NO2 B2515115 2-[4-(Benzyloxy)phenyl]-2-methoxyacetonitrile CAS No. 1461707-82-3](/img/structure/B2515115.png)
2-[4-(Benzyloxy)phenyl]-2-methoxyacetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(Benzyloxy)phenyl]-2-methoxyacetonitrile is a chemical compound that is likely to be of interest due to its structural features, which include a benzyloxy substituent and a methoxyacetonitrile group. While the specific papers provided do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can help infer some of the properties and synthetic routes for this compound.
Synthesis Analysis
The synthesis of related compounds often involves the formation of carbon-nitrogen bonds and the introduction of substituents through various chemical reactions. For instance, the synthesis of 2-(2-hydroxyphenyl)acetonitriles is achieved through the reaction of trimethylsilyl cyanide with o-quinone methides generated from 2-(1-tosylalkyl)phenols under basic conditions . This suggests that a similar approach could be adapted for the synthesis of this compound by using appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds closely related to this compound has been determined using X-ray crystallography. For example, the crystal structure of 6,7-dihydro-2-methoxy-4-substituted-5H-benzo[6,7]cyclohepta[1,2-b]pyridine-3-carbonitrile was elucidated, revealing the configuration of the cyclohepta ring and the positions of the methoxy and carbonitrile groups . This information can be valuable when predicting the molecular geometry and potential reactive sites of this compound.
Chemical Reactions Analysis
The reactivity of compounds with similar functional groups can provide insights into the chemical behavior of this compound. For example, the electrochemical oxidation of 2-phenyl-1,2-benzisoselenazol-3(2H)-one and its derivatives in dried acetonitrile suggests that the methoxy group can influence the oxidation process . Additionally, the formation of selenoxides from the corresponding cation radicals indicates that the presence of electron-donating groups can affect the stability and reactivity of intermediates .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this compound can be inferred from studies on similar structures. For instance, polymorphism and crystal-crystal transformations of α-[(4'-methoxyphenyl)methylene]-4-nitro-benzeneacetonitrile show that different polymorphs can exhibit variations in properties such as second-harmonic generation (SHG) efficiency . This suggests that this compound may also exhibit polymorphism, which could affect its optical properties.
科学的研究の応用
Chemical Synthesis and Drug Development
Compounds similar to 2-[4-(Benzyloxy)phenyl]-2-methoxyacetonitrile are often explored in the context of synthetic chemistry and drug development. For instance, research on benzoxaboroles highlights the structural and synthetic versatility of benzyl and methoxy substituted compounds for producing pharmaceuticals with a wide range of biological activities. Benzoxaboroles, in particular, have been noted for their antimicrobial properties and their role as building blocks in organic synthesis, pointing towards the potential of this compound in similar applications (Adamczyk-Woźniak et al., 2009).
Anticancer Research
The study of synthetic phenolic antioxidants, including derivatives similar to this compound, has shown potential in anticancer research. Such compounds have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The therapeutic applications of these compounds, including their antioxidative properties, suggest a promising avenue for cancer treatment and prevention research (Liu & Mabury, 2020).
Neurodegenerative Disease Research
Amyloid imaging in Alzheimer's disease research involves compounds that can bind to amyloid plaques in the brain, indicating potential research applications for structurally related compounds. The development of amyloid imaging ligands, such as those based on benzyl and methoxy groups, is crucial for early detection and treatment of Alzheimer’s disease (Nordberg, 2007).
Environmental Remediation
The treatment of organic pollutants using oxidoreductive enzymes has seen the application of redox mediators similar to this compound. These studies suggest the potential of such compounds in enhancing the degradation efficiency of recalcitrant pollutants in wastewater, indicating a role in bioremediation technologies (Husain & Husain, 2007).
特性
IUPAC Name |
2-methoxy-2-(4-phenylmethoxyphenyl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-18-16(11-17)14-7-9-15(10-8-14)19-12-13-5-3-2-4-6-13/h2-10,16H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZPDFWHTKMGBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C#N)C1=CC=C(C=C1)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

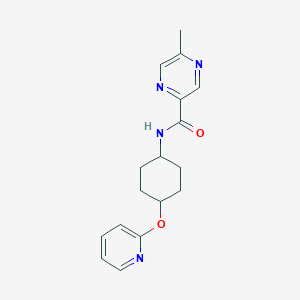
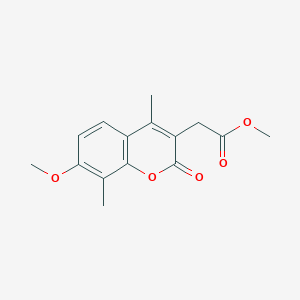


![4-[(Z)-[3-(4-acetamidophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoic Acid](/img/structure/B2515037.png)
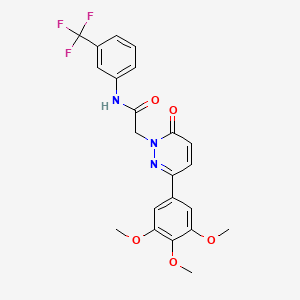
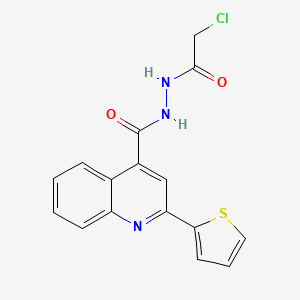
![N-(3-methoxypropyl)-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide](/img/structure/B2515042.png)
![N-[2-[6-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B2515044.png)
![N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-naphthamide](/img/structure/B2515045.png)

![(Z)-2-Cyano-N-[2-(dimethylamino)ethyl]-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide;hydrochloride](/img/structure/B2515047.png)
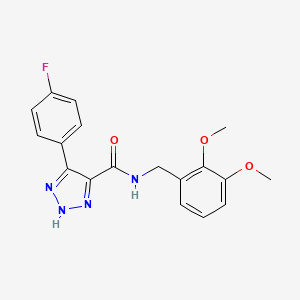
![N-(3,4-difluorophenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2515055.png)